Boc-L-Tyr(2-azidoethyl)-OH
Description
Boc-L-Tyr(2-azidoethyl)-OH is a protected tyrosine derivative featuring a tert-butoxycarbonyl (Boc) group at the amino terminus and a 2-azidoethyl modification on the phenolic hydroxyl group of tyrosine. Its CAS number is 127132-38-1, and it is primarily used in research settings for peptide synthesis and bioorthogonal chemistry applications . The azidoethyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it valuable for click chemistry-based conjugations .
Properties
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIXSNUBTXDMU-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Tyr(2-azidoethyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butyloxycarbonyl (Boc) group.
Introduction of the Azidoethyl Group: The hydroxyl group on the tyrosine side chain is modified to introduce the 2-azidoethyl group. This can be achieved through nucleophilic substitution reactions using azidoethyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can undergo click reactions with alkynes to form triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition reaction between azides and alkynes.
Reducing Agents: Such as triphenylphosphine, used to reduce azides to amines.
Major Products:
Triazoles: Formed from click reactions.
Amines: Formed from the reduction of azides.
Scientific Research Applications
Peptide Synthesis
Boc-L-Tyr(2-azidoethyl)-OH is widely utilized in peptide synthesis, where the azido group serves as a functional handle for further modifications. The azido functionality allows for click chemistry reactions, enabling the attachment of various biomolecules to peptide backbones. This capability enhances the versatility of peptides, facilitating the creation of complex molecules that can be employed in drug development or as probes in biological research .
Case Study: Click Chemistry in Peptide Modification
In a study published in Organic & Biomolecular Chemistry, researchers demonstrated the successful incorporation of this compound into peptides, enabling efficient conjugation with alkyne-bearing molecules through copper-catalyzed azide-alkyne cycloaddition. This method allowed for the generation of multifunctional peptides that could be used in targeted therapies .
Drug Development
The structural characteristics of this compound make it a valuable asset in drug development. Its azido group can enhance the stability and bioavailability of peptide-based drugs, which is crucial for improving therapeutic efficacy. The ability to modify drug candidates with this compound allows researchers to create prodrugs that can improve pharmacokinetic profiles, particularly for treatments targeting cancer and other complex diseases .
Case Study: Enhancing Drug Efficacy
Research has shown that incorporating azide-modified amino acids like this compound into peptide sequences can lead to improved specificity and reduced side effects when targeting receptors involved in disease pathways. This approach has been particularly beneficial in developing novel therapeutic agents with enhanced properties .
Bioconjugation
This compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for creating targeted drug delivery systems and diagnostic tools. The bio-orthogonal nature of the azido group allows researchers to label proteins or other biomolecules without disrupting normal cellular functions, making it an invaluable tool for studying protein interactions and dynamics within live cells .
Case Study: Protein Labeling
In studies focusing on protein interactions, this compound has been employed to tag proteins in living cells using bio-orthogonal labeling techniques. This method enables real-time visualization of protein dynamics, providing insights into cellular processes that are critical for understanding disease mechanisms .
Research in Neuroscience
The compound also shows promise in neuroscience research, particularly in studies investigating neurotransmitter pathways. By modifying peptides involved in neuronal signaling with this compound, researchers can explore new therapeutic avenues for treating neurological disorders .
Case Study: Neurotransmitter Pathway Investigation
A recent publication highlighted how researchers utilized this compound to synthesize modified peptides that mimic neurotransmitter activity. These peptides were tested for their ability to bind specific receptors implicated in neurological conditions, demonstrating potential applications in drug discovery for neurodegenerative diseases .
Mechanism of Action
Mechanism: The azide group in Boc-L-Tyr(2-azidoethyl)-OH can participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes.
Molecular Targets and Pathways:
Bioorthogonal Chemistry: The azide group targets alkyne-functionalized molecules, enabling the formation of stable triazole linkages.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₂₂N₄O₅ (based on structural analogs).
- Protective Groups: Boc (acid-labile) at the α-amino group; 2-azidoethyl at the tyrosine hydroxyl.
- Applications : Solid-phase peptide synthesis (SPPS), bioconjugation, and infrared (IR) reporter molecule design .
Comparison with Similar Compounds
Boc-Tyr(2-Br-Z)-OH
CAS : 47689-67-8
Key Features :
- Functional Group : 2-Bromobenzyloxycarbonyl (2-Br-Z) instead of azidoethyl.
- Stability : Stable under acidic conditions (e.g., trifluoroacetic acid), making it suitable for Boc SPPS. The 2-Br-Z group is removed via strong acids (e.g., HF) or piperidine in DMF .
- Applications : Used in long peptide sequences where early tyrosine residues require stable protection during synthesis .
Comparison :
Fmoc-L-Tyr(2-azidoethyl)-OH
CAS : 1454816-10-4
Key Features :
- Protective Group : Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile (removed with piperidine).
- Functional Group : Retains the 2-azidoethyl group for click chemistry .
- Applications : Ideal for Fmoc-based SPPS, where base deprotection is standard. Compatible with CuAAC for post-synthetic modifications .
Comparison :
Boc-Tyr(tBu)-OH
CAS : 47375-34-8
Key Features :
Comparison :
H-L-Tyr(2-azidoethyl)-OH Hydrochloride
CAS : 1567845-62-8
Key Features :
Comparison :
BOC-TYR(2,6-DI-CL-BZL)-OH
CAS : 40298-71-3
Key Features :
Comparison :
Biological Activity
Boc-L-Tyr(2-azidoethyl)-OH is an unnatural amino acid derivative of tyrosine that incorporates an azidoethyl group, which serves as a reactive handle for biorthogonal conjugation reactions. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications in drug design and protein engineering.
- Chemical Name : N-Boc-L-Tyrosine-2-azidoethyl
- Molecular Formula : C13H16N4O3
- CAS Number : 131124-82-8
- Molecular Weight : 276.29 g/mol
The presence of the azido group allows for various chemical modifications without disturbing the core structure of the amino acid, making it a versatile building block for peptide synthesis and modification.
This compound can be incorporated into peptides through ribosomal synthesis. The azido group is particularly useful for click chemistry applications, enabling selective reactions with alkyne-containing molecules under mild conditions. This property is exploited in various biological contexts, including:
- Protein Labeling : The azido group facilitates the attachment of fluorescent probes or affinity tags to proteins, aiding in their purification and visualization.
- Drug Development : The compound can serve as a scaffold for the development of novel therapeutics by allowing for the conjugation of bioactive molecules.
Case Studies
- Incorporation into Peptides : Research has demonstrated that this compound can be successfully incorporated into peptides using engineered aminoacyl-tRNA synthetases. This incorporation allows for the subsequent cyclization of peptides, enhancing their stability and bioactivity .
- Biorthogonal Reactions : In a study focusing on biorthogonal chemistry, this compound was utilized to label proteins in living cells. The azide group reacted with alkynes to form stable triazole linkages, demonstrating its utility in live-cell imaging and tracking of protein dynamics .
- Therapeutic Applications : The compound has been explored as part of peptide-based drug candidates targeting specific biological pathways. Its ability to form stable conjugates with therapeutic agents enhances the pharmacological properties of these compounds .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Stability and Reactivity : The azido group exhibits high stability under physiological conditions but can be activated under specific conditions to participate in click chemistry reactions.
- Peptide Cyclization Efficiency : Experiments indicate that peptides containing this compound show improved cyclization efficiency compared to traditional amino acids, leading to enhanced structural integrity and biological function .
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 276.29 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Stability | Stable at room temperature |
| Reactivity | High reactivity with alkynes |
Q & A
Q. What are the recommended synthetic routes for Boc-L-Tyr(2-azidoethyl)-OH, and how can purity be validated?
this compound is synthesized via selective functionalization of tyrosine’s phenolic hydroxyl group. A common method involves introducing the 2-azidoethyl group through alkylation using 2-azidoethyl bromide or tosylate under basic conditions (e.g., K₂CO₃ in DMF), followed by Boc protection of the amine group. Purity validation requires:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess retention time and peak homogeneity .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ for C₁₆H₂₁N₄O₅: ~349.15) .
- NMR : Verify the absence of unreacted starting materials (e.g., tyrosine’s aromatic protons at ~6.8–7.2 ppm) and successful azidoethyl group incorporation (δ ~3.5–3.7 ppm for –CH₂–N₃) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, fire-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is mandatory if dust or aerosols form .
- Ventilation : Use fume hoods to minimize inhalation risks. Avoid sparks or open flames due to potential azide-related instability .
- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., reducing agents) .
Q. How is this compound characterized for structural confirmation?
- FT-IR : Identify the azide stretch (~2100 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
- ¹³C NMR : Confirm tert-butyl carbamate (δ ~28 ppm for –C(CH₃)₃) and azidoethyl carbon signals .
- X-ray Crystallography : Resolve stereochemistry for chiral centers if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction conditions be optimized for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound?
- Catalyst : Use CuSO₄·5H₂O (1–5 mol%) with sodium ascorbate as a reductant in t-BuOH/H₂O (1:1) for aqueous compatibility .
- Kinetics : Monitor reaction progress via TLC or in situ FT-IR to detect azide consumption. Adjust temperature (25–60°C) to balance reaction rate and byproduct formation .
- Substrate Compatibility : Test steric effects by pairing with bulky alkynes (e.g., propargyl-modified peptides) to evaluate regioselectivity .
Q. What strategies mitigate stability issues of the azidoethyl group during long-term storage?
Q. How can contradictions in reported reactivity of this compound with thiols be resolved?
Some studies report azide-thiol "click" reactions, while others note inefficiency. To address this:
- pH Optimization : Test reactivity in PBS (pH 7.4) vs. borate buffer (pH 8.5) to enhance thiolate nucleophilicity .
- Additives : Evaluate catalysts like Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide formation .
- Competition Experiments : Compare reaction rates with competing azide-alkyne systems using HPLC-MS .
Q. What novel applications exist for this compound beyond peptide synthesis?
- Materials Science : Incorporate into hydrogels via CuAAC for tissue engineering scaffolds. Characterize crosslinking density via rheometry .
- Drug Delivery : Conjugate to PEGylated lipids for azide-functionalized liposomes, enabling targeted antibody conjugation .
- Photoaffinity Labeling : Use UV irradiation (254 nm) to generate nitrenes for covalent protein binding, followed by Boc deprotection (TFA) for analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
